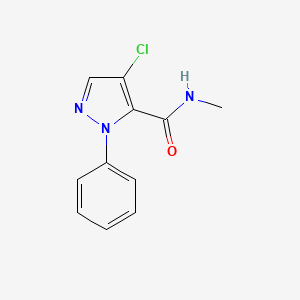

4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

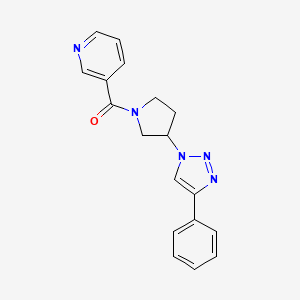

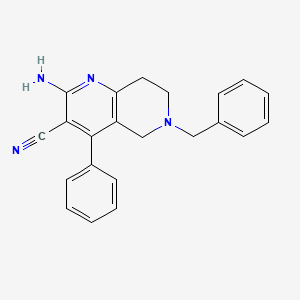

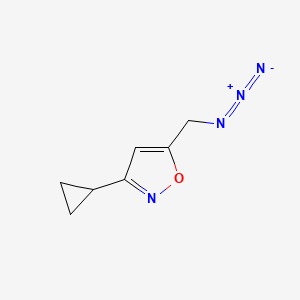

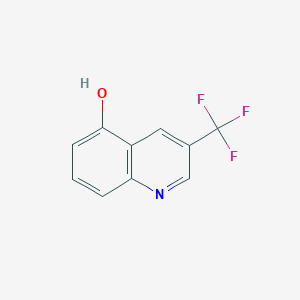

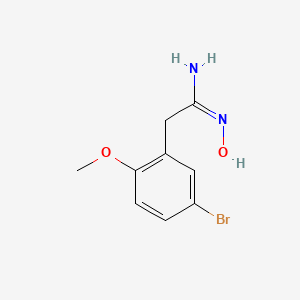

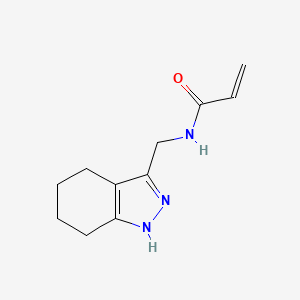

Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide” is not provided in the retrieved sources .

Chemical Reactions Analysis

Pyrazole compounds are known to undergo a variety of chemical reactions, including [3 + 2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations . The specific chemical reactions involving “4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide” are not detailed in the retrieved sources .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide” are not provided in the retrieved sources .

Scientific Research Applications

Antiviral Activity

4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide has been explored for its antiviral potential. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various viruses. For instance:

- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .

- Compound 2 : 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide exhibited potent antiviral effects against Coxsackie B4 virus .

Antitubercular Activity

4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide derivatives have also been investigated for their antitubercular properties. These compounds were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). Notably:

- Compound 13 : Showed strong in vitro antipromastigote activity against Leishmania major .

- Compound 19 : Exhibited potent anticancer activity against A375 cell lines .

Other Biological Activities

Beyond antiviral and antitubercular effects, this compound class has shown promise in other areas:

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide, also known as Chlorantraniliprole, is the ryanodine receptor (RyR) . This receptor plays a crucial role in the regulation of intracellular calcium levels in various organisms, including insects .

Mode of Action

Chlorantraniliprole acts by selectively activating the ryanodine receptors in insects . It binds to these receptors and triggers a continuous release of calcium from the intracellular stores . This unregulated calcium release leads to muscle contraction, paralysis, and ultimately, death of the insect .

Biochemical Pathways

The activation of the ryanodine receptor by Chlorantraniliprole disrupts the normal calcium signaling pathways in the insect’s cells . The continuous release of calcium ions into the cytoplasm disrupts the normal biochemical processes, leading to muscle paralysis and death .

Pharmacokinetics

The acute oral LD50 in rats is greater than 5000 mg/kg, indicating a favorable safety profile .

Result of Action

The result of Chlorantraniliprole’s action is the effective control of insect pests. Upon ingestion or contact, insects experience muscle paralysis and stop feeding within minutes . Death typically occurs within 1 to 4 days .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ChlorantraniliproleFurthermore, the compound is considered safe for non-target organisms like birds, bees, and fish, making it suitable for use in various environments .

Safety and Hazards

properties

IUPAC Name |

4-chloro-N-methyl-2-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-13-11(16)10-9(12)7-14-15(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDROXHPVBGWNEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=NN1C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2386016.png)

![N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2386021.png)

![3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386025.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide](/img/structure/B2386033.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2386036.png)